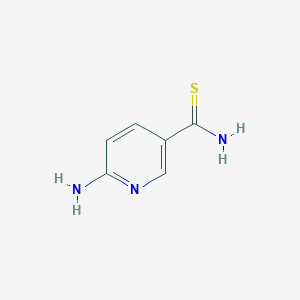

6-Aminopyridine-3-carbothioamide

Descripción general

Descripción

La 2-amino piridil-5-tioamida es un intermedio de síntesis que se utiliza principalmente en la síntesis farmacéutica . Es conocida por su capacidad de imitar la función amida en las biomoléculas mientras conserva o desarrolla actividad biológica . El compuesto tiene una fórmula molecular de C6H7N3S y un peso molecular de 153,2 g/mol .

Mecanismo De Acción

El mecanismo de acción de la 2-amino piridil-5-tioamida implica su capacidad de formar aductos covalentes con dinucleótido de adenina nicotinamida (NAD), que son inhibidores de unión estrecha de enzimas como InhA . Este mecanismo es similar al de otros fármacos tioamida utilizados para tratar la tuberculosis y la lepra . El compuesto se dirige a la reductasa de enoil-portador de acilos de proteína involucrada en la biosíntesis de ácido micólico .

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may play a role in the regulation of ferroptosis, a form of programmed cell death . This process is driven by peroxidative damages of polyunsaturated-fatty-acid-containing phospholipids in cellular membranes and is extremely dependent on iron ions .

Cellular Effects

6-Aminopyridine-3-carbothioamide has been shown to have effects on various types of cells and cellular processes. It is suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can inhibit the mTOR-p70S6K signaling pathway by activating AMPK, leading to the accumulation of reactive oxygen species .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported that this compound can down-regulate the expression of SLC7A11, inhibiting the activity of System Xc−, reducing the content of cysteine and glutathione, leading to the accumulation of reactive oxygen species .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Se han desarrollado varios métodos para preparar tioamidas, incluida la 2-amino piridil-5-tioamida, utilizando agentes de sulfatación . Un método común implica la reacción de metilcetonas aromáticas con aminas cíclicas y azufre elemental bajo irradiación infrarroja, lo que produce α-cetotioamidas junto con tioamidas . Otro método implica el uso de yodo como oxidante en la reacción de acetofenona con aminas secundarias, lo que lleva a la formación de α-cetotioamidas .

Métodos de producción industrial

Los métodos de producción industrial de tioamidas a menudo se centran en la practicidad y la limpieza del proceso de síntesis. Estos métodos suelen evitar el uso de catalizadores, aditivos u óxidos metálicos, y apuntan a una excelente compatibilidad con los grupos funcionales . La reacción puede proceder en agua con pequeñas cantidades de tetrahidrofurano, lo que la hace respetuosa con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-amino piridil-5-tioamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando yodo como oxidante.

Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como el yoduro de samario (II) (SmI2).

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes

Oxidación: Yodo (I2) a 120 °C en dimetilsulfóxido (DMSO).

Reducción: Yoduro de samario (II) (SmI2) y agua.

Sustitución: Varios nucleófilos en condiciones suaves.

Principales productos formados

Oxidación: α-cetotioamidas.

Reducción: Indolizidinas.

Sustitución: Péptidos que contienen tioamida.

Aplicaciones Científicas De Investigación

La 2-amino piridil-5-tioamida tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos similares

Protionamida: Se utiliza en el tratamiento de la tuberculosis y la lepra.

Clostioamida: Un producto natural con propiedades antibacterianas.

Cicastioamida: Otro producto natural con actividad biológica.

6-tioguanina: Se utiliza en el tratamiento de la leucemia.

4-tiouridina: Un nucleósido modificado que se encuentra en el ARN de transferencia.

Unicidad

La 2-amino piridil-5-tioamida es única debido a su estructura específica y su capacidad de imitar la función amida en las biomoléculas mientras conserva o desarrolla actividad biológica . Esto la convierte en un compuesto valioso en la síntesis farmacéutica y el diseño de fármacos .

Actividad Biológica

6-Aminopyridine-3-carbothioamide (CAS No. 53268-33-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in pharmaceutical synthesis and has been studied for its effects on various cellular processes. This article reviews the biological activity, mechanisms of action, and relevant research findings regarding this compound.

This compound is characterized by the following properties:

- IUPAC Name : this compound

- Molecular Formula : C6H7N3S

- Molecular Weight : 153.20 g/mol

- Structure : The compound features an amino group and a thioamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Ion Channel Modulation : Similar to other aminopyridines, it may inhibit axonal potassium channels, prolonging action potentials in neurons by delaying repolarization.

- Cell Signaling Pathways : It has been suggested that this compound influences cellular functions by altering cell signaling pathways and gene expression, potentially impacting cellular metabolism .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including urease, with reported IC50 values indicating its potency .

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : It has shown promising results against several pathogens, making it a candidate for further development in antimicrobial therapies .

- Urease Inhibition : In studies involving urease, the compound demonstrated significant inhibition potential, with IC50 values comparable to established inhibitors. For instance, derivatives of pyridine carboxamide showed varying inhibition levels based on structural modifications .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | TBD | Effective against urease |

| Rx-6 (a derivative) | 1.07 ± 0.043 | Most potent among tested derivatives |

Case Studies

In a study focusing on pyridine derivatives, this compound was evaluated alongside other compounds for their urease inhibitory effects. The results indicated that structural modifications significantly influenced their activity. Notably, the presence of electron-withdrawing groups resulted in enhanced inhibition .

Propiedades

IUPAC Name |

6-aminopyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKBJNNMWMUYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398039 | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53268-33-0 | |

| Record name | 53268-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.